
Methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate
Overview
Description
Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate is a chemical compound with the molecular formula C16H22O4S and a molecular weight of 310.41 g/mol . It is primarily used as a building block in various chemical syntheses and research applications . This compound is known for its high purity, typically exceeding 97%, and is not intended for human consumption .
Preparation Methods
The synthesis of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves several steps. One common synthetic route includes the esterification of 3-cyclopentyl-2-(4-methylsulfonylphenyl)propionic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate can be compared with other similar compounds, such as:
Methyl 3-cyclopentyl-2-(4-methanesulfonylphenyl)propionate: This compound has a similar structure but with a methanesulfonyl group instead of a methylsulfonyl group.
3-cyclopentyl-2-(4-methanesulfonylphenyl)propionic acid methyl ester: Another similar compound with slight variations in the ester group.
The uniqueness of Methyl-3-cyclopentyl-2-(4-methylsulfonylphenyl)propionate lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties .
Properties
CAS No. |
300355-19-5 |
|---|---|
Molecular Formula |
C16H22O4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
methyl 3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C16H22O4S/c1-20-16(17)15(11-12-5-3-4-6-12)13-7-9-14(10-8-13)21(2,18)19/h7-10,12,15H,3-6,11H2,1-2H3 |
InChI Key |
JZGAQEVYHMXQQF-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Canonical SMILES |
COC(=O)C(CC1CCCC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
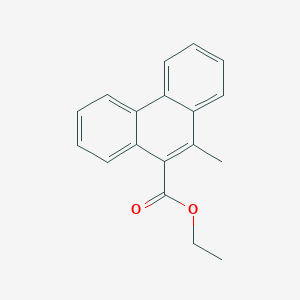
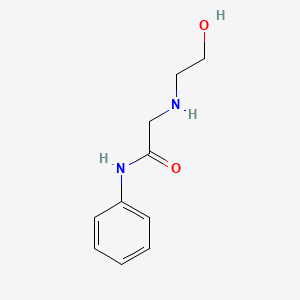
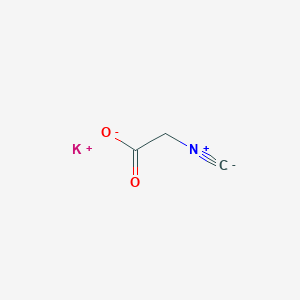
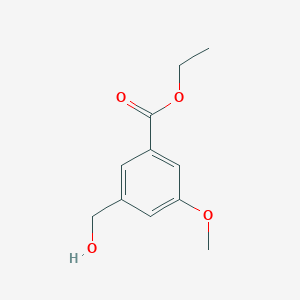
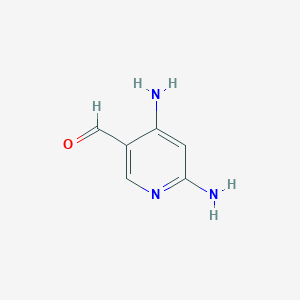
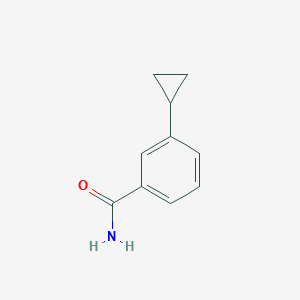

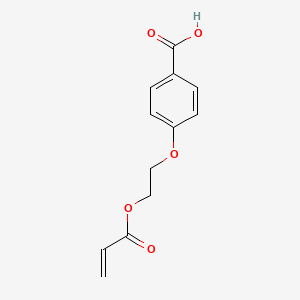
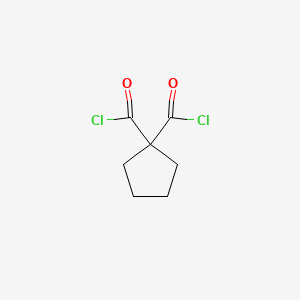
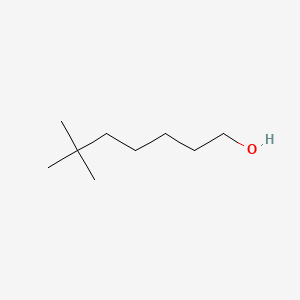
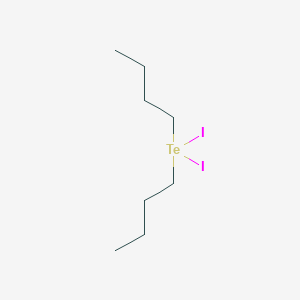
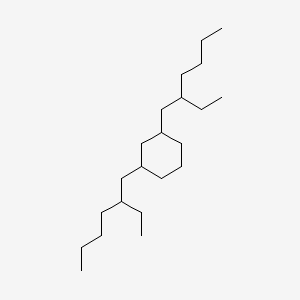
![1-[(6-Chloropyridine-3-carbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1627582.png)

